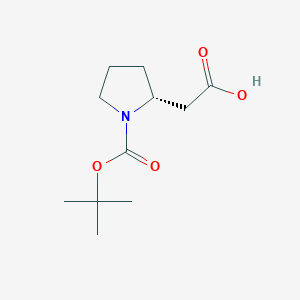

(r)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid

Description

Properties

IUPAC Name |

2-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(12)7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWKIRLZWQQMIE-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350916 | |

| Record name | boc-d-beta-homoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101555-60-6 | |

| Record name | boc-d-beta-homoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid (CAS 101555-60-6): Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides an in-depth analysis of (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid, CAS 101555-60-6, a pivotal chiral building block in modern medicinal chemistry and drug development. Also known as N-Boc-D-β-homoproline, this compound integrates a conformationally constrained pyrrolidine scaffold with orthogonally protected functional groups, making it an invaluable tool for synthesizing complex, stereochemically defined molecules.[1][2] We will explore its fundamental physicochemical properties, discuss logical synthetic strategies, detail its critical applications in constructing peptidomimetics and other therapeutic agents, and outline robust analytical methods for its characterization and quality control. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Physicochemical and Structural Properties

This compound is a non-canonical amino acid derivative whose structure is primed for synthetic elaboration. The molecule possesses three key features: a stereodefined pyrrolidine ring, an acid-labile tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and a carboxylic acid handle for chain extension.

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, known for introducing favorable properties into drug candidates, such as improved metabolic stability and enhanced cell permeability.[3][4] The (R)-stereochemistry at the C2 position is critical for achieving specific interactions with chiral biological targets like enzymes and receptors. The Boc group provides robust protection of the secondary amine under a wide range of reaction conditions (e.g., coupling, reduction) but can be cleanly removed under acidic conditions, a cornerstone of the orthogonal protection strategy in peptide synthesis.[5][6]

Table 1: Core Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 101555-60-6 | [1][7] |

| Molecular Formula | C₁₁H₁₉NO₄ | [2][8] |

| Molecular Weight | 229.27 g/mol | [2][8] |

| IUPAC Name | [2-[(2R)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]acetic acid | N/A |

| Synonyms | Boc-D-β-homoproline, (R)-Boc-pyrrolidine-2-acetic acid, Boc-D-β-HomoPro-OH | [2][9] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥96% | [2] |

| Storage Conditions | 2-8°C, sealed in dry environment | [1][7] |

Synthesis and Manufacturing Insights

The synthesis of enantiomerically pure pyrrolidines is a central challenge in organic chemistry.[10] Strategies often rely on using starting materials from the "chiral pool"—naturally occurring enantiopure compounds. A logical and efficient approach to synthesizing the title compound begins with (R)-pyroglutamic acid, an inexpensive derivative of glutamic acid.

The causality behind this choice is twofold: first, the desired (R)-stereocenter is already established, obviating the need for a complex asymmetric synthesis step. Second, the lactam ring of pyroglutamic acid provides a masked carboxylic acid and amine, which can be selectively revealed and modified. The following protocol represents a robust pathway for this transformation.

Representative Synthetic Protocol

Objective: To synthesize this compound from (R)-pyroglutamic acid.

Step 1: Esterification of Carboxylic Acid

-

Suspend (R)-pyroglutamic acid (1.0 eq) in methanol (MeOH).

-

Cool the suspension to 0°C in an ice bath.

-

Add thionyl chloride (SOCl₂) (1.2 eq) dropwise. Rationale: This in situ generates HCl, which catalyzes the Fischer esterification, protecting the carboxylic acid as a methyl ester.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Remove the solvent under reduced pressure to yield the crude methyl (R)-pyroglutamate.

Step 2: Boc Protection of the Lactam Nitrogen

-

Dissolve the crude ester from Step 1 in anhydrous dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Rationale: This step protects the lactam nitrogen. Although a lactam nitrogen is less nucleophilic than an amine, this reaction proceeds under these conditions to form the N-Boc protected intermediate.

-

Stir at room temperature for 4-6 hours until TLC analysis shows complete consumption of the starting material.

-

Perform an aqueous workup to remove excess reagents and isolate the protected diester.

Step 3: Reductive Opening of the N-Boc Lactam

-

Dissolve the N-Boc protected intermediate in tetrahydrofuran (THF).

-

Cool to 0°C and add a mild reducing agent such as sodium borohydride (NaBH₄) (2.0 eq) followed by a Lewis acid like lithium chloride (LiCl) to activate the lactam carbonyl. Rationale: This selectively reduces the lactam carbonyl to a hydroxyl group, which exists in equilibrium with the ring-opened aldehyde form.

-

Stir for 2-4 hours, then quench the reaction carefully with an acidic solution. This procedure yields the Boc-protected amino aldehyde ester.

Step 4: Oxidation to the Carboxylic Acid

-

Dissolve the crude product from Step 3 in a suitable solvent system (e.g., t-BuOH/water).

-

Add a mild oxidizing agent like sodium chlorite (NaClO₂) in the presence of a scavenger like 2-methyl-2-butene. Rationale: This selectively oxidizes the aldehyde to a carboxylic acid without affecting other functional groups.

-

Stir until the reaction is complete.

Step 5: Saponification and Final Isolation

-

Add a solution of lithium hydroxide (LiOH) (1.5 eq) in water to the reaction mixture from Step 4. Rationale: This saponifies the methyl ester to the corresponding carboxylate salt.

-

Stir for 2-4 hours at room temperature.

-

Acidify the mixture with a dilute acid (e.g., 1N HCl) to pH ~3-4.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the final product.

Caption: A representative synthetic workflow for the target compound.

Core Applications in Research and Development

The unique structure of this compound makes it a high-value component in the synthesis of advanced therapeutics. Its applications are primarily driven by the conformational rigidity imparted by the pyrrolidine ring.

A Constrained Building Block in Peptidomimetics

In peptide-based drug discovery, native peptides often suffer from poor metabolic stability and low receptor affinity due to their conformational flexibility. Incorporating building blocks like N-Boc-D-β-homoproline introduces a rigid scaffold into the peptide backbone.[3] This conformational constraint can lock the peptide into a specific bioactive conformation, leading to significantly higher receptor affinity and selectivity.[3][11] This strategy is crucial in designing potent and selective enzyme inhibitors or receptor antagonists.

Synthesis of Bioactive Small Molecules

Beyond peptides, this compound is a key intermediate for a variety of small molecule drugs, particularly those targeting the central nervous system (CNS) and viral diseases.[1] The pyrrolidine moiety can enhance lipophilicity, which aids in crossing the blood-brain barrier.[3] The defined stereochemistry ensures specific interactions with target proteins, which is paramount for efficacy and reducing off-target side effects. For example, pyrrolidine derivatives are found in drugs such as certain protease inhibitors where the ring structure mimics a natural proline residue but with altered geometry and properties.[1][4]

Caption: Logical relationships between the compound's features and its applications.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the compound. A combination of spectroscopic techniques is typically employed.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | ~1.4 ppm (s, 9H): tert-butyl protons of the Boc group. ~1.6-2.2 ppm (m, 4H): C3 and C4 methylene protons of the pyrrolidine ring. ~2.4-2.8 ppm (m, 2H): Methylene protons of the acetic acid side chain. ~3.2-3.6 ppm (m, 2H): C5 methylene protons of the pyrrolidine ring. ~4.0-4.2 ppm (m, 1H): C2 methine proton. ~10-12 ppm (br s, 1H): Carboxylic acid proton. |

| ¹³C NMR | ~28.5 ppm: (CH₃)₃C carbons of the Boc group. ~22-35 ppm: C3 and C4 carbons of the pyrrolidine ring. ~40-45 ppm: Acetic acid methylene carbon. ~46-50 ppm: C5 carbon of the pyrrolidine ring. ~58-62 ppm: C2 carbon of the pyrrolidine ring. ~80.0 ppm: Quaternary carbon of the Boc group. ~155.0 ppm: Carbonyl carbon of the Boc group. ~175.0 ppm: Carbonyl carbon of the carboxylic acid. |

| FT-IR (cm⁻¹) | ~2500-3300 (broad): O-H stretch of the carboxylic acid. ~2975: C-H stretches (aliphatic). ~1740: C=O stretch of the carboxylic acid. ~1690: C=O stretch of the Boc carbamate. |

| Mass Spec (ESI-) | [M-H]⁻: Expected at m/z 228.12. |

Protocol: NMR Data Acquisition and Analysis

Objective: To confirm the chemical structure and assess the purity of this compound using ¹H NMR.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[12] The instrument should be properly tuned and shimmed to ensure high resolution.

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[12]

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Interpretation:

-

Apply a Fourier transform to the raw data.

-

Phase the spectrum and perform a baseline correction.

-

Integrate all signals. The integral of the singlet around 1.4 ppm (Boc group) should be set to 9H, and the relative integrals of other signals should match the expected proton count.

-

Analyze the chemical shifts, multiplicities (singlet, multiplet, etc.), and coupling constants to confirm that they match the expected values for the structure. The absence of significant unassigned peaks is a strong indicator of high purity.

-

Conclusion

This compound stands out as a meticulously designed chiral building block, offering chemists a reliable and versatile tool for sophisticated synthetic challenges. Its inherent stereochemistry, conformationally rigid core, and orthogonally protected functional groups provide a direct pathway to novel peptidomimetics and complex small molecules with precisely controlled three-dimensional architecture.[1][3] A thorough understanding of its properties, synthesis, and analytical profile, as detailed in this guide, is crucial for its effective implementation in advancing the frontiers of drug discovery and development.

References

- 1. This compound [myskinrecipes.com]

- 2. alfachemic.com [alfachemic.com]

- 3. benchchem.com [benchchem.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. youtube.com [youtube.com]

- 7. arctomsci.com [arctomsci.com]

- 8. (R)-2-(1-(tert-Butoxycarbonyl)pyrrolidine-2-yl)acetic acid-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]

- 9. (R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-acetic acid; (2R)-1-tert-butoxycarbonyl-2-carboxymethylpyrrolidine; (R)-2-(N-Boc-pyrrolidin-2-yl)acetic acid; (R,R)-Boc-ACPC-OH; this compound; [(2R)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]acetic acid; (R)-2-carboxymethylpyrrolidine-1-carboxylic acid tert-butyl ester; (1S,2R)-Boc-2-amino-1-cyclopentane carboxylic acid; (r)-boc-pyrrolidine-2-acetic acid; Boc-ent-ACPC-OH; 2-(R)-carboxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester; (1R,2R)-Boc-aminocyclopentane carboxylic acid | Chemrio [chemrio.com:9999]

- 10. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. media.iris-biotech.de [media.iris-biotech.de]

- 12. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to (2R)-1-tert-butoxycarbonyl-2-carboxymethylpyrrolidine in Modern Drug Discovery

Foreword

In the landscape of contemporary drug development, the rational design of molecules with precise three-dimensional architecture is paramount. Chiral building blocks serve as the foundational elements that enable the construction of complex, stereochemically-defined therapeutic agents. Among these, (2R)-1-tert-butoxycarbonyl-2-carboxymethylpyrrolidine, a derivative of the natural amino acid L-proline, has emerged as a particularly valuable scaffold. Its inherent conformational rigidity and versatile functional handles make it an indispensable tool for medicinal chemists. This guide provides a technical deep-dive into the core properties, synthesis, and strategic applications of this key intermediate, tailored for researchers and scientists navigating the challenges of drug discovery.

Part 1: Core Physicochemical and Spectroscopic Profile

A comprehensive understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. The data presented herein are essential for reaction planning, quality control, and analytical method development.

Physicochemical Properties

The physical characteristics of (2R)-1-tert-butoxycarbonyl-2-carboxymethylpyrrolidine dictate its handling, storage, and behavior in various solvent systems.

Table 1: Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₉NO₄ | [1][2] |

| Molecular Weight | 229.27 g/mol | [2][3] |

| Appearance | Colorless to pale yellow clear liquid/oil | [1][2] |

| Boiling Point | 135°C at 16 mmHg | [2] |

| Density | ~1.12 g/cm³ (Predicted) | [2] |

| Refractive Index | 1.4510 - 1.4550 | [2] |

| Optical Rotation | [α]²⁰/D ≈ -59° (c=1 in Chloroform) | [1] |

| Solubility | Slightly soluble in water; soluble in most organic solvents. | [2] |

| Storage Conditions | 2-8°C, protected from moisture. | [1][2] |

Spectroscopic Signature

Spectroscopic analysis is non-negotiable for confirming the identity, purity, and structural integrity of the material. The following are characteristic spectral features.

Table 2: Key Spectroscopic Features

| Technique | Data Interpretation and Key Features |

| ¹H NMR | The proton NMR spectrum provides a clear fingerprint. Key resonances include a large singlet for the nine protons of the tert-butyl group (~1.4 ppm), multiplets for the pyrrolidine ring protons (1.8-2.3 ppm and 3.3-3.6 ppm), a singlet for the methyl ester protons (~3.7 ppm), and a characteristic doublet of doublets for the α-proton at C2 (~4.2-4.4 ppm).[4] |

| ¹³C NMR | The carbon spectrum confirms the key functional groups. Expect signals for the ester carbonyl (~173 ppm), the Boc carbonyl (~154 ppm), the quaternary carbon of the Boc group (~80 ppm), the C2 and C5 carbons of the pyrrolidine ring (~58-60 ppm and ~46 ppm, respectively), and the methyl ester carbon (~52 ppm). |

| Infrared (IR) | The IR spectrum is dominated by two strong carbonyl stretching bands: one for the ester C=O at approximately 1740-1750 cm⁻¹ and another for the urethane (Boc) C=O at approximately 1690-1700 cm⁻¹. The absence of a broad O-H stretch (from the precursor carboxylic acid) is a key indicator of reaction completion. |

| Mass Spec (MS) | Under electrospray ionization (ESI), the molecule is typically observed as its sodium adduct [M+Na]⁺ at m/z 252 or the protonated molecule [M+H]⁺ at m/z 230. This provides unambiguous confirmation of the molecular weight. |

Part 2: Stereocontrolled Synthesis Strategy

The utility of this molecule is intrinsically linked to its stereochemical purity. The most reliable and scalable synthesis leverages the chiral pool, starting from the inexpensive, enantiopure amino acid L-proline. This approach obviates the need for chiral resolution or asymmetric catalysis, making it highly efficient.

Synthetic Rationale and Workflow

The synthesis is a robust two-step sequence. The choice of the tert-butoxycarbonyl (Boc) group is strategic; it is highly stable under the basic or neutral conditions required for many subsequent coupling reactions but can be cleanly removed with mild acid (e.g., trifluoroacetic acid), ensuring orthogonal protection in complex synthetic routes.

Caption: High-level workflow for the stereospecific synthesis.

Field-Proven Experimental Protocol

This protocol is a self-validating system. Each step includes in-process checks (e.g., TLC) to ensure the reaction has proceeded to completion before moving to the next stage, minimizing downstream purification challenges.

Materials:

-

L-Proline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium Hydroxide (NaOH)

-

Dioxane and Water (Solvent system)

-

Ethyl Acetate (EtOAc)

-

Hydrochloric Acid (HCl) or Citric Acid

-

Anhydrous Methanol (CH₃OH)

-

Sulfuric Acid (H₂SO₄, catalytic)

-

Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step 1: N-Boc Protection of L-Proline

-

Reaction Setup: In a round-bottom flask, dissolve L-proline (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous NaOH (2.0 eq). The base is critical for deprotonating the carboxylic acid, enhancing its solubility and activating the amine for nucleophilic attack.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes. Maintaining a low temperature controls the exotherm and minimizes side reactions.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the consumption of L-proline by TLC (a typical mobile phase is DCM:Methanol:Acetic Acid 90:9:1; visualize with ninhydrin stain, which will stain the starting material but not the N-protected product).

-

Work-up & Isolation: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted (Boc)₂O. Cool the aqueous layer to 0°C and carefully acidify to pH 2-3 with cold 1M HCl. The product, N-Boc-L-proline, will precipitate or can be extracted with EtOAc (3x).

-

Drying: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield N-Boc-L-proline, typically as a white solid or viscous oil. The product is usually of sufficient purity to proceed to the next step without further purification.

Step 2: Methyl Esterification

-

Reaction Setup: Dissolve the crude N-Boc-L-proline (1.0 eq) from the previous step in anhydrous methanol.

-

Catalyst Addition: Cool the solution to 0°C and add concentrated sulfuric acid dropwise (0.1 eq). The acid protonates the carboxylic acid carbonyl, activating it for nucleophilic attack by methanol.

-

Reaction: Allow the reaction to warm to room temperature, then heat to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction by TLC (e.g., 7:3 Hexanes:EtOAc mobile phase) until the starting material is consumed.

-

Quenching & Work-up: Cool the mixture to room temperature and carefully neutralize the acid by adding solid NaHCO₃ until effervescence ceases. Filter off the salts and concentrate the filtrate under reduced pressure.

-

Extraction & Purification: Redissolve the residue in EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine. This removes any remaining acidic catalyst and salts.

-

Final Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting oil is (2R)-1-tert-butoxycarbonyl-2-carboxymethylpyrrolidine. If necessary, purification can be achieved via silica gel column chromatography.

Part 3: Strategic Application in Peptidomimetic Design

The true value of this building block is realized in its application as a constrained dipeptide surrogate, a cornerstone of peptidomimetic chemistry.[5][6] Natural peptides often suffer from poor metabolic stability and low oral bioavailability. By incorporating rigid scaffolds like the pyrrolidine ring, chemists can lock the peptide backbone into a specific, biologically active conformation, often mimicking secondary structures like β-turns.[6]

Mechanism of Conformational Constraint

The cyclic nature of the pyrrolidine ring restricts the available rotational freedom around the N-Cα and Cα-C bonds compared to an acyclic amino acid. This pre-organization reduces the entropic penalty upon binding to a biological target, which can lead to a significant increase in binding affinity and receptor selectivity.

Caption: Role as a strategic element in peptidomimetic drug design.

This building block is frequently used in the synthesis of protease inhibitors, integrin antagonists, and other therapeutics where precise conformational control is a key determinant of activity.[7] Its use allows for the creation of molecules that retain the desired pharmacological properties of a peptide while exhibiting superior drug-like characteristics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Boc-L-Proline-methyl ester CAS#: 59936-29-7 [amp.chemicalbook.com]

- 3. (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid | C11H19NO4 | CID 11206950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Boc-L-Proline-methyl ester(59936-29-7) 1H NMR spectrum [chemicalbook.com]

- 5. search.library.nyu.edu [search.library.nyu.edu]

- 6. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (2R)-1-[(tert-butoxy)carbonyl]-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid [myskinrecipes.com]

Introduction: The Significance of a Chiral Proline Analogue

An In-depth Technical Guide to the Synthesis of (R)-2-(1-Boc-pyrrolidin-2-yl)acetic Acid

(R)-2-(1-Boc-pyrrolidin-2-yl)acetic acid is a highly valuable chiral building block in medicinal chemistry and drug development. As a homologated derivative of the naturally occurring amino acid (R)-proline, it serves as a crucial synthon for introducing a constrained, chiral pyrrolidine scaffold into more complex molecules.[1][2] The pyrrolidine ring is a privileged structure found in numerous pharmaceuticals and natural products, imparting specific conformational constraints that can enhance binding affinity to biological targets and improve pharmacokinetic properties.[3] The tert-butoxycarbonyl (Boc) protecting group provides robust protection of the nitrogen atom under a wide range of reaction conditions, yet it is easily removed under mild acidic conditions, making it ideal for multi-step syntheses. This guide provides a detailed exploration of the prevalent synthetic strategies, complete with step-by-step protocols and mechanistic insights for its preparation.

Core Synthetic Strategies: A Comparative Overview

The enantioselective synthesis of (R)-2-(1-Boc-pyrrolidin-2-yl)acetic acid can be achieved through several distinct strategies. The choice of route often depends on factors such as starting material availability, scalability, and the desired level of stereochemical purity. The most common approaches originate from the chiral pool, leveraging the inherent stereochemistry of natural amino acids.

Strategy 1: Chiral Pool Synthesis from (R)-Proline

The most direct and widely adopted approach utilizes enantiomerically pure (R)-proline as the starting material. This strategy preserves the crucial (R)-stereocenter at the C2 position of the pyrrolidine ring throughout the synthesis. The primary challenge lies in the one-carbon homologation of the C2-carboxylic acid group. Several methods have been developed to achieve this transformation.

-

Route A: Reduction, Oxidation, and Wittig Homologation: This is arguably the most reliable and versatile route. It involves the reduction of N-Boc-(R)-proline to the corresponding alcohol, N-Boc-(R)-prolinol. The alcohol is then carefully oxidized to the aldehyde, N-Boc-(R)-prolinal.[4] A subsequent Wittig reaction with a stabilized ylide, such as (carbomethoxymethyl)triphenylphosphorane, introduces the required two-carbon acetate fragment.[5] The resulting α,β-unsaturated ester is then hydrogenated to saturate the double bond, and the ester is saponified to yield the target carboxylic acid. The key advantage of this route is the use of well-established, high-yielding reactions with predictable stereochemical outcomes.

-

Route B: Arndt-Eistert Homologation: A classic method for extending a carboxylic acid by one methylene unit. This sequence begins with the conversion of N-Boc-(R)-proline to its acid chloride, followed by a reaction with diazomethane to form a diazoketone. A subsequent Wolff rearrangement, typically catalyzed by a silver salt, generates a ketene intermediate that is trapped by water to produce the desired homologated acid. While effective, this route involves the use of diazomethane, which is toxic and explosive, requiring specialized handling and equipment.

-

Route C: Reduction and Nucleophilic Substitution: This pathway also starts with the reduction of N-Boc-(R)-proline to N-Boc-(R)-prolinol. The primary alcohol is then converted into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with cyanide (CN⁻), followed by hydrolysis of the resulting nitrile, affords the target acid. The main drawback is the two-step process (cyanation and hydrolysis) and the use of highly toxic cyanide reagents.

Strategy 2: Chiral Pool Synthesis from L-Glutamic Acid

An alternative chiral pool approach begins with L-glutamic acid. This route is more circuitous but demonstrates the versatility of common chiral starting materials. The synthesis involves the reductive cyclization of L-glutamic acid to form (S)-pyroglutamol, which can then be converted through a series of steps involving protection, activation, and ring-opening/re-closing strategies to access the desired pyrrolidine scaffold. While scientifically interesting, this route is generally less efficient for this specific target compared to starting from (R)-proline.

Strategy 3: Asymmetric Synthesis via Deprotonation

Modern asymmetric methods offer a pathway that constructs the chiral center rather than relying on a pre-existing one. The strategy developed by Beak and others involves the enantioselective deprotonation of N-Boc-pyrrolidine.[6][7] Using a chiral base, typically sec-butyllithium complexed with the chiral ligand (-)-sparteine, a proton at the C2 position can be selectively removed. The resulting configurationally stable organolithium intermediate is then quenched with an appropriate electrophile, such as carbon dioxide, to install the carboxylic acid group. This method is powerful but requires cryogenic temperatures (-78 °C), strictly anhydrous conditions, and the use of pyrophoric organolithium reagents, making it less amenable to large-scale synthesis.[7]

Data Presentation: Comparison of Synthetic Routes

| Strategy | Starting Material | Key Transformation(s) | Advantages | Disadvantages |

| 1A: Proline (Wittig) | (R)-Proline | Reduction, Oxidation, Wittig Reaction, Hydrogenation | High-yielding, reliable, avoids highly toxic reagents, good scalability. | Multi-step process. |

| 1B: Proline (Arndt-Eistert) | (R)-Proline | Arndt-Eistert Homologation (Wolff Rearrangement) | Direct homologation. | Requires use of hazardous and explosive diazomethane. |

| 1C: Proline (Cyanide) | (R)-Proline | Reduction, Tosylation, Cyanide Substitution, Hydrolysis | Utilizes classic SN2 chemistry. | Involves highly toxic cyanide reagents; multiple steps. |

| 2: Glutamic Acid | L-Glutamic Acid | Reductive cyclization, multiple functional group interconversions | Utilizes an inexpensive chiral starting material. | Long and less efficient synthetic route for this specific target. |

| 3: Asymmetric Deprotonation | N-Boc-pyrrolidine | Enantioselective lithiation with a chiral ligand | Elegant and direct asymmetric approach. | Requires cryogenic temperatures, pyrophoric reagents, and a stoichiometric chiral ligand.[7] |

Visualization of Synthetic Pathways

Caption: Major synthetic routes starting from (R)-proline.

Experimental Protocols: The Wittig Homologation Route

This section provides a detailed, step-by-step methodology for the synthesis of (R)-2-(1-Boc-pyrrolidin-2-yl)acetic acid via the oxidation and Wittig reaction pathway, which is often preferred for its reliability and safety.

Protocol 1: Synthesis of (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (N-Boc-(R)-prolinol)

-

N-Boc Protection:

-

Suspend (R)-proline (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Remove the dioxane under reduced pressure. Wash the aqueous residue with ethyl acetate to remove impurities.

-

Acidify the aqueous layer to pH 2-3 with cold 1 M HCl and extract the product, N-Boc-(R)-proline, with ethyl acetate. Dry the organic layers over anhydrous MgSO₄, filter, and concentrate to yield the protected amino acid, which is often used directly in the next step.

-

-

Reduction to Alcohol:

-

Dissolve the crude N-Boc-(R)-proline in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C.

-

Add borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF, 1.5 eq) dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Concentrate the mixture under reduced pressure. The residue is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-Boc-(R)-prolinol as a colorless oil.

-

Protocol 2: Synthesis of (R)-tert-butyl 2-formylpyrrolidine-1-carboxylate (N-Boc-(R)-prolinal)

Causality: The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to avoid racemization of the sensitive α-chiral center. Dess-Martin periodinane (DMP) is an excellent choice due to its mild conditions and high efficiency.

-

Dess-Martin Oxidation:

-

Dissolve N-Boc-(R)-prolinol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Add solid Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

-

Stir the resulting suspension vigorously for 1-2 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture).

-

Stir the biphasic mixture for 30 minutes until the organic layer is clear.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude N-Boc-(R)-prolinal is a sensitive compound and is typically used immediately in the next step without extensive purification.

-

Protocol 3: Wittig Reaction, Hydrogenation, and Saponification

-

Wittig Reaction:

-

Suspend (carbomethoxymethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere.

-

Cool the suspension to 0 °C and add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M solution in THF, 1.1 eq), dropwise to generate the ylide (a deep orange/red color should appear).

-

Stir the ylide solution at 0 °C for 30 minutes.

-

Add a solution of crude N-Boc-(R)-prolinal (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 3-5 hours.

-

Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography (silica gel, ethyl acetate/hexanes) to yield the α,β-unsaturated methyl ester as a mixture of E/Z isomers.

-

-

Hydrogenation:

-

Dissolve the unsaturated ester in methanol or ethanol.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously for 6-12 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate to obtain the saturated methyl ester, which is typically pure enough for the final step.

-

-

Saponification:

-

Dissolve the saturated methyl ester in a mixture of THF and water (e.g., 3:1).

-

Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

-

Extract the final product, (R)-2-(1-Boc-pyrrolidin-2-yl)acetic acid, with ethyl acetate.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the title compound as a white solid or viscous oil.

-

Caption: Key mechanistic steps of the Wittig reaction. (Note: Placeholder images used in DOT script for conceptual representation).

Conclusion and Future Perspectives

The synthesis of (R)-2-(1-Boc-pyrrolidin-2-yl)acetic acid is a well-established process, with the chiral pool approach from (R)-proline via a Wittig homologation strategy representing the most practical and scalable method for research and development professionals. This route balances efficiency, safety, and stereochemical control. While asymmetric methods like enantioselective deprotonation are mechanistically elegant, their practical application is often limited by stringent reaction conditions.[7] Future advancements may focus on developing catalytic asymmetric C-H functionalization methods that could directly introduce an acetate moiety at the C2 position of N-Boc-pyrrolidine, potentially shortening the synthetic sequence and improving overall atom economy.

References

- 1. (R)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic acid [myskinrecipes.com]

- 2. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Introduction: A Unique Building Block for Advanced Peptide Chemistry

An In-depth Technical Guide to the Core Properties of Boc-D-beta-homoproline

N-tert-butoxycarbonyl-D-beta-homoproline (Boc-D-β-homoproline) stands as a crucial chiral building block in the fields of medicinal chemistry and peptide science. As a derivative of proline, an amino acid renowned for imparting unique conformational constraints upon peptide backbones, its beta-amino acid structure offers an expanded repertoire for molecular design. The incorporation of a methylene group between the alpha-carbon and the carboxyl group distinguishes it from its proteinogenic alpha-amino acid counterpart, leading to peptides with altered secondary structures, enhanced metabolic stability, and novel biological activities.[1][2]

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern synthetic chemistry, providing robust protection for the secondary amine of the pyrrolidine ring.[] Its stability under a wide range of conditions, coupled with its facile removal under specific acidic protocols, makes it an ideal choice for multi-step syntheses, particularly in Solid-Phase Peptide Synthesis (SPPS).[4][5] This guide offers an in-depth exploration of the core physical and chemical properties of Boc-D-β-homoproline, providing researchers, scientists, and drug development professionals with the technical insights necessary to effectively utilize this versatile compound.

Core Physicochemical and Structural Characteristics

Boc-D-β-homoproline is typically a white to off-white solid, a characteristic that is consistent across various suppliers.[6] The introduction of the lipophilic Boc group generally enhances its solubility in common organic solvents used in peptide synthesis, such as dichloromethane (DCM), dimethylformamide (DMF), and methanol, compared to the unprotected amino acid.[7]

Structural Representation

The fundamental structure consists of a pyrrolidine ring N-protected with a tert-butoxycarbonyl group, and a carboxymethyl group at the 2-position with (R)-stereochemistry.

Caption: 2D structure of (R)-N-Boc-beta-homoproline.

Tabulated Physicochemical Data

The following table summarizes the key identifying and physical properties of Boc-D-β-homoproline, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 101555-60-6 | [6][8][9] |

| Molecular Formula | C₁₁H₁₉NO₄ | [6][8] |

| Molecular Weight | 229.27 g/mol | [6][8][9] |

| Appearance | White to off-white solid | [6] |

| Purity | ≥95-96% | [6][10] |

| Optical Rotation | [α]D25 = +27 ± 3º (c=1, CH₂Cl₂) | [6] |

| Density (Predicted) | 1.151 ± 0.06 g/cm³ | [11] |

| Boiling Point (Predicted) | 357.4 ± 15.0 °C | [11] |

| Flash Point (Predicted) | 169.9 ± 20.4 °C | [11] |

| Synonyms | Boc-D-β-HomoPro-OH, (R)-2-Carboxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester | [6][9] |

Spectroscopic and Analytical Characterization

Definitive identification and purity assessment of Boc-D-β-homoproline rely on a combination of standard spectroscopic techniques. While specific spectra for every batch should be acquired, the expected features are well-established.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a distinct fingerprint. Key expected signals include a singlet integrating to 9 protons around 1.4-1.5 ppm, characteristic of the magnetically equivalent methyl groups of the tert-butyl moiety. The protons on the pyrrolidine ring and the adjacent methylene group will appear as a series of complex multiplets in the 1.5-4.0 ppm region. The carboxylic acid proton typically appears as a broad singlet far downfield (>10 ppm), though its observation can be solvent-dependent.

-

¹³C NMR: The carbon spectrum will show a characteristic signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon of the carbamate near 155 ppm. The carboxylic acid carbonyl will resonate further downfield, typically around 175-180 ppm. The remaining carbons of the pyrrolidine ring and the tert-butyl group will appear in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for confirming the presence of key functional groups. The spectrum of Boc-D-β-homoproline is dominated by strong carbonyl stretching absorptions. A very broad absorption from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid. The C=O stretch of the carboxylic acid typically appears around 1700-1725 cm⁻¹, while the carbamate (Boc) C=O stretch is observed at a slightly lower wavenumber, around 1680-1700 cm⁻¹.[12][13] A strong C-O stretching band for the Boc group is also expected around 1117-1170 cm⁻¹.[12]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight. In positive ion mode, the protonated molecular ion [M+H]⁺ would be expected at m/z 230.28. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 228.27.

Chemical Reactivity and Synthetic Utility

The utility of Boc-D-β-homoproline is defined by the reactivity of its two primary functional groups: the Boc-protected amine and the carboxylic acid.

N-Terminal Protection and Deprotection

The Boc group is the linchpin of this molecule's role in controlled synthesis. It is stable to basic conditions, nucleophiles, and catalytic hydrogenation, allowing for selective reactions at the C-terminus.[] Its primary lability is to acid.

Causality in Deprotection: The mechanism relies on the protonation of the carbamate carbonyl, followed by the departure of the highly stable tert-butyl cation, which is then quenched by scavengers or the solvent. This process releases carbon dioxide and the free secondary amine.

Caption: General workflow for acid-catalyzed Boc deprotection.

Standard Deprotection Protocol (TFA/DCM):

This protocol is a standard method used in Solid-Phase Peptide Synthesis (SPPS).

-

Preparation: Swell the peptide-resin carrying the Boc-protected N-terminus in dichloromethane (DCM). For solution-phase, dissolve the substrate in DCM.

-

Pre-wash (Optional but Recommended): Treat the substrate with the deprotection solution (e.g., 50% Trifluoroacetic Acid (TFA) in DCM) for 2-5 minutes to begin the process.[5] Discard the solution.

-

Deprotection: Add a fresh portion of the deprotection solution and allow the reaction to proceed for 15-30 minutes at room temperature.[5]

-

Washing: Filter the resin and wash thoroughly with DCM (3x) and then isopropanol (IPA) (3x) to remove residual acid and byproducts.

-

Neutralization: Before the subsequent coupling step, neutralize the resulting trifluoroacetate salt with a non-nucleophilic base, such as a 10% solution of diisopropylethylamine (DIEA) in DCM.

Self-Validation: The completeness of the deprotection can be monitored using a qualitative ninhydrin test on a small sample of the resin beads. A deep blue color indicates the presence of a free primary or secondary amine, confirming successful Boc removal.

C-Terminal Activation and Peptide Coupling

The carboxylic acid moiety is the site of peptide bond formation. Boc-D-β-homoproline is compatible with all standard coupling reagents used in peptide synthesis, such as carbodiimides (e.g., DCC, DIC) with additives (e.g., HOBt, Oxyma), and phosphonium/uronium salts (e.g., HBTU, HATU, PyBOP).[6]

Causality in Coupling: Coupling reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group. This activated species is then susceptible to nucleophilic attack by the free amine of the growing peptide chain, forming the new amide (peptide) bond.

Caption: Simplified workflow for a peptide coupling reaction.

Key Applications in Scientific Research

The unique structural properties of Boc-D-β-homoproline make it a valuable tool in several areas of research and development.

-

Peptide Synthesis and Peptidomimetics: Its primary application is as a building block in the synthesis of peptides.[6][14] Incorporating this residue can increase resistance to enzymatic degradation and induce specific secondary structures, such as turns or helices, which can enhance binding affinity and selectivity for biological targets.[1][6] It is particularly useful in the creation of cyclic peptides, where its conformational bias can pre-organize the molecule for receptor binding.[6][14]

-

Drug Development: The unique structure is leveraged in the design of novel pharmaceuticals. It can act as a mimic of natural amino acids, allowing for the development of enzyme inhibitors or receptor antagonists, especially in the field of central nervous system disorders.[6]

-

Bioconjugation and Materials Science: The compound can be used in bioconjugation to link biomolecules to drugs or diagnostic agents.[6] Furthermore, its properties are being explored in the development of functional materials, such as hydrogels for controlled drug delivery systems.[6][14]

-

Neuroscience Research: It serves as a tool in studying receptor interactions and signaling pathways, providing insights into neurological functions and potential therapeutic targets.[6]

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

-

Safety Precautions: Based on available safety data, Boc-D-β-homoproline is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[11]

-

Storage Conditions: To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container in a dry, cool environment.[11] Recommended storage temperatures are typically between 0-8°C.[6][14][15] For long-term storage, temperatures of -20°C are also advised.[10]

Conclusion

Boc-D-β-homoproline is more than a simple protected amino acid; it is a sophisticated molecular tool that empowers chemists to design and construct complex peptides and peptidomimetics with enhanced properties. Its defined stereochemistry, the robust yet removable Boc protecting group, and the conformational influence of the β-amino acid scaffold provide a powerful combination for advancing drug discovery and materials science. This guide has detailed its core physical, chemical, and spectroscopic properties, alongside practical protocols and applications, to serve as a comprehensive resource for the scientific community.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stereoselective Synthesis of α-Disubstituted β-Homoprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. syntides.com [syntides.com]

- 5. chempep.com [chempep.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. scbt.com [scbt.com]

- 9. N-Boc-D-b-homoproline | CymitQuimica [cymitquimica.com]

- 10. cusabio.com [cusabio.com]

- 11. echemi.com [echemi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chemimpex.com [chemimpex.com]

- 15. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic Acid: A Chiral Building Block for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid, also known as N-Boc-L-β-homoproline, is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid pyrrolidine scaffold, endowed with a specific stereochemistry and an extendable carboxylic acid handle, makes it a valuable precursor for the synthesis of complex, biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection, facilitating multi-step synthetic routes. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, analytical characterization methods, and its applications in the synthesis of antiviral agents and other pharmaceuticals.

Introduction: The Strategic Importance of a Chiral Scaffold

This compound is a non-proteinogenic amino acid derivative. The defining features of this molecule are the (R)-configured stereocenter at the 2-position of the pyrrolidine ring and the acetic acid side chain. This specific three-dimensional arrangement is crucial for its role in asymmetric synthesis, where it imparts chirality to the target molecule, a critical factor for biological efficacy and selectivity. The tert-butoxycarbonyl (Boc) group protects the secondary amine of the pyrrolidine ring, preventing unwanted side reactions and enabling controlled, sequential bond formation, a cornerstone of modern peptide and small molecule synthesis[1]. Its structural rigidity and defined stereochemistry make it a valuable synthon for creating constrained peptide mimics and complex heterocyclic systems[2][3].

Physicochemical and Structural Properties

The molecular integrity and behavior of this compound are defined by its structural and chemical properties. The presence of the bulky Boc group and the carboxylic acid moiety dictates its solubility and reactivity.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₉NO₄ | [4] |

| Molecular Weight | 229.27 g/mol | [4] |

| CAS Number | 101555-60-6 | [5] |

| Appearance | White to off-white solid | |

| Storage Conditions | 2-8°C, Sealed in dry environment | [4] |

| IUPAC Name | (2R)-1-(tert-butoxycarbonyl)pyrrolidine-2-acetic acid | |

| Synonyms | N-Boc-D-β-homoproline, (R)-N-Boc-pyrrolidine-2-acetic acid | [5][6] |

The core of the molecule is the pyrrolidine ring, a five-membered saturated heterocycle. The (R) stereochemistry at C2 is a key feature for its application in chiral synthesis. The Boc protecting group is acid-labile and can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) without affecting other functional groups, a critical aspect for its utility in multi-step synthesis.

Synthesis and Purification

The most common and logical synthetic route to this compound begins with the naturally available chiral precursor, (R)-proline (also known as D-proline). The synthesis involves two key transformations: protection of the amine and homologation of the carboxylic acid.

Synthesis Pathway Overview

The synthesis can be conceptually broken down into three main stages:

-

Boc Protection: The secondary amine of (R)-proline is protected using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed in the presence of a base to neutralize the newly formed acid.

-

Homologation: The carboxylic acid of N-Boc-(R)-proline is extended by one methylene group. A common method for this transformation is the Arndt-Eistert synthesis, which involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile (like water) yields the desired homologated acid.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to ensure high purity for subsequent applications.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of the related (S)-enantiomer, which can be adapted by starting with (R)-proline.

Step 1: Boc Protection of (R)-Proline

-

To a solution of (R)-proline (1 equivalent) in a mixture of dioxane and water, add sodium hydroxide (2 equivalents) and stir until the proline is fully dissolved.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in dioxane dropwise to the reaction mixture while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate.

-

Acidify the aqueous layer to pH 2-3 with a cold aqueous solution of potassium hydrogen sulfate.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(R)-proline as a crude product, which can be used in the next step without further purification.

Step 2: Arndt-Eistert Homologation to the Target Compound

-

Dissolve N-Boc-(R)-proline (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to -20°C.

-

Add N-methylmorpholine (1 equivalent) followed by the dropwise addition of isobutyl chloroformate (1 equivalent). Stir the mixture for 15 minutes.

-

In a separate flask, prepare a solution of diazomethane in diethyl ether and add it to the reaction mixture at -20°C.

-

Allow the reaction to proceed for several hours, monitoring by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Once the reaction is complete, carefully quench any excess diazomethane.

-

In a separate flask containing water and a silver catalyst (e.g., silver benzoate), add the diazoketone solution and heat to induce the Wolff rearrangement.

-

After the reaction is complete, cool the mixture and extract the product with an organic solvent.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the primary tool for structural elucidation. While a publicly available spectrum for the exact (R)-enantiomer is not readily found, data from closely related structures provide a strong basis for expected chemical shifts[7][8].

-

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protector as a strong singlet around δ 1.46 ppm. The protons on the pyrrolidine ring will appear as a series of multiplets between δ 1.7 and 3.9 ppm. The methylene protons of the acetic acid side chain will likely appear as multiplets between δ 2.3 and 2.8 ppm. The carboxylic acid proton will be a broad singlet, typically downfield.

-

¹³C NMR (126 MHz, CDCl₃): The carbon NMR spectrum will show a signal for the quaternary carbon of the Boc group around δ 79-81 ppm and the methyl carbons around δ 28.7 ppm. The carbonyl of the Boc group will be observed around δ 155 ppm, and the carboxylic acid carbonyl will be further downfield, around δ 175-180 ppm. The carbons of the pyrrolidine ring and the acetic acid side chain will appear in the aliphatic region of the spectrum[7][8].

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would be used to confirm the molecular weight. The expected [M+Na]⁺ ion would be at m/z 252.1206, calculated for C₁₁H₁₉NO₄Na.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the chemical purity of the final product.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25°C |

Chiral High-Performance Liquid Chromatography (Chiral HPLC): To determine the enantiomeric purity (enantiomeric excess, ee), chiral HPLC is indispensable. Macrocyclic glycopeptide-based chiral stationary phases (CSPs) are particularly effective for the separation of N-protected amino acids[9][10].

| Parameter | Recommended Starting Conditions |

| Chiral Stationary Phase | Astec® CHIROBIOTIC® T (Teicoplanin) or a polysaccharide-based CSP (e.g., CHIRALPAK®)[9][10] |

| Mobile Phase | Reversed-phase: Acetonitrile/Water/TFA or Polar organic mode: Methanol/Acetic Acid/Triethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-230 nm |

The choice of mobile phase will depend on the specific CSP used and may require method development to achieve baseline separation of the enantiomers[9][10].

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of a variety of pharmaceuticals, particularly those where a constrained, chiral pyrrolidine motif is essential for biological activity.

Precursor for Antiviral Agents

Pyrrolidine derivatives are key structural components in numerous antiviral drugs[11][12]. This building block is particularly relevant to the synthesis of protease inhibitors for viruses such as Hepatitis C (HCV). While direct citation for this specific molecule in the synthesis of commercial drugs like Telaprevir or Boceprevir is not explicitly detailed in readily available literature, the synthesis of these complex molecules relies heavily on non-proteinogenic amino acid building blocks with similar structural and stereochemical features[11][12]. The acetic acid side chain provides a reactive handle for coupling with other fragments in a convergent synthesis strategy.

Role in Peptide Mimetics and Constrained Peptides

The rigid five-membered ring of the proline scaffold is often incorporated into peptide sequences to induce specific secondary structures, such as β-turns. As a β-homoproline derivative, this compound can be used to create peptide mimetics with altered backbone spacing, which can lead to enhanced enzymatic stability and modified receptor binding profiles.

Logical Framework for Application

Caption: Key features of the title compound and their relevance to its applications.

Handling, Storage, and Safety

As with any laboratory chemical, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

-

Safety Precautions: This compound is known to cause skin and eye irritation. It may also cause respiratory irritation. Therefore, it is crucial to handle it in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place. Recommended storage temperatures are between 2-8°C to prevent degradation[4].

-

Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations for chemical waste.

Conclusion

This compound stands out as a strategically important chiral building block for the synthesis of advanced pharmaceutical compounds. Its well-defined stereochemistry, rigid scaffold, and versatile chemical handles, combined with the robust and reliable Boc protection strategy, provide medicinal chemists with a powerful tool for constructing complex molecules with high precision. The detailed understanding of its synthesis, characterization, and application presented in this guide serves to underscore its value and facilitate its effective use in research and drug development endeavors.

References

- 1. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound [myskinrecipes.com]

- 4. (R)-2-(1-(tert-Butoxycarbonyl)pyrrolidine-2-yl)acetic acid-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]

- 5. 101555-60-6|this compound|BLD Pharm [bldpharm.com]

- 6. (R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-acetic acid; (2R)-1-tert-butoxycarbonyl-2-carboxymethylpyrrolidine; (R)-2-(N-Boc-pyrrolidin-2-yl)acetic acid; (R,R)-Boc-ACPC-OH; this compound; [(2R)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]acetic acid; (R)-2-carboxymethylpyrrolidine-1-carboxylic acid tert-butyl ester; (1S,2R)-Boc-2-amino-1-cyclopentane carboxylic acid; (r)-boc-pyrrolidine-2-acetic acid; Boc-ent-ACPC-OH; 2-(R)-carboxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester; (1R,2R)-Boc-aminocyclopentane carboxylic acid | Chemrio [chemrio.com:9999]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. mdpi.com [mdpi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

(R)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic Acid: A Comprehensive Technical Guide for Advanced Synthesis

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on (R)-1-(tert-butoxycarbonyl)pyrrolidine-2-acetic acid. We will delve into its fundamental properties, nomenclature, synthesis, and critical applications as a chiral building block in modern medicinal chemistry. This document is designed to provide not only procedural knowledge but also the underlying scientific principles to empower rational decision-making in the laboratory.

Nomenclature and Identification: Establishing a Common Language

Precise communication in science hinges on unambiguous nomenclature. (R)-Boc-pyrrolidine-2-acetic acid is known by several synonyms across various databases and commercial suppliers. Understanding these alternatives is crucial for efficient literature searches and procurement.

The systematic IUPAC name for this compound is (2R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-acetic acid . The "(R)" designation specifies the stereochemistry at the chiral center of the pyrrolidine ring. The "Boc" group, an abbreviation for tert-butoxycarbonyl, is a common amine-protecting group in organic synthesis.

A comprehensive list of synonyms and identifiers is provided in the table below for cross-referencing.

| Identifier Type | Identifier |

| IUPAC Name | (2R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-acetic acid |

| Common Synonyms | (R)-Boc-pyrrolidine-2-acetic acid, (R)-N-Boc-pyrrolidine-2-acetic acid, Boc-D-beta-homoproline, N-Boc-D-β-homoproline, (R)-1-Boc-2-pyrrolidineacetic acid |

| CAS Number | 101555-60-6[1][2] |

| PubChem CID | 2734185 |

| Molecular Formula | C11H19NO4 |

| Molecular Weight | 229.27 g/mol [2] |

A variety of other names may be encountered in supplier catalogs, including (r)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid and (2R)-1-tert-butoxycarbonyl-2-carboxymethylpyrrolidine.[3][4]

The Strategic Importance in Drug Discovery and Peptide Synthesis

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] Its rigid, five-membered ring system allows for the precise spatial arrangement of functional groups, which is critical for optimizing interactions with biological targets.[6] (R)-Boc-pyrrolidine-2-acetic acid, as a chiral building block, offers a strategic entry point into the synthesis of complex, optically pure molecules.[7][]

The incorporation of this moiety into peptide sequences can confer several advantageous properties:

-

Conformational Constraint: The pyrrolidine ring introduces a rigid element into the peptide backbone, which can lock the molecule into a specific bioactive conformation. This can lead to enhanced receptor affinity and selectivity.[9]

-

Metabolic Stability: As a non-natural amino acid derivative, it provides resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide-based therapeutics.[9]

-

Improved Cell Permeability: The lipophilic nature of the Boc group and the pyrrolidine ring can enhance the ability of peptides to cross cell membranes.[9]

Its utility extends beyond peptide synthesis. It serves as a versatile starting material for the synthesis of a wide range of bioactive molecules, including protease inhibitors and other small molecule therapeutics.[2] The pyrrolidine ring is a key component in drugs targeting a variety of diseases.[10][11]

Synthesis and Chemical Properties: A Practical Overview

A common synthetic route to (R)-N-Boc-3-pyrrolidineacetic acid involves the use of Di-tert-butyl dicarbonate as a raw material.[12] The general workflow for the synthesis of related pyrrolidine derivatives often starts from chiral precursors like S-pyroglutamic acid.[13]

Below is a generalized workflow for the Boc protection of a pyrrolidine derivative, a key step in the synthesis of the title compound.

Analytical Characterization: Ensuring Quality and Purity

The structural integrity and chiral purity of (R)-Boc-pyrrolidine-2-acetic acid are paramount for its successful application. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure.

| Technique | Key Observables |

| ¹H NMR | Characteristic signals for the Boc group (a singlet around 1.4 ppm), and protons on the pyrrolidine ring and the acetic acid side chain.[14] |

| ¹³C NMR | Resonances for the carbonyls of the Boc group and the carboxylic acid, the quaternary carbon of the Boc group, and the carbons of the pyrrolidine ring.[14] |

| IR Spectroscopy | Strong carbonyl stretching frequencies for the urethane and carboxylic acid groups.[14] |

| Mass Spectrometry | The molecular ion peak [M+H]⁺ or other relevant fragments confirming the molecular weight.[14] |

Chiral Purity Analysis

Ensuring the enantiomeric purity is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for determining the enantiomeric excess (e.e.).[15] Polysaccharide-based CSPs are commonly used for the separation of N-Boc protected compounds.[15]

Conclusion

(R)-Boc-pyrrolidine-2-acetic acid is a valuable and versatile chiral building block with significant applications in drug discovery and peptide synthesis. A thorough understanding of its nomenclature, properties, synthesis, and analytical characterization is essential for its effective use in the development of novel therapeutics. This guide provides a foundational resource for scientists and researchers, enabling them to leverage the unique attributes of this compound in their synthetic endeavors.

References

- 1. 101555-60-6|this compound|BLD Pharm [bldpharm.com]

- 2. This compound [myskinrecipes.com]

- 3. chemrio.com:9999 [chemrio.com:9999]

- 4. (R)-2-(N-Boc-pyrrolidin-2-yl)acetic acid-Molbase [molbase.com]

- 5. enamine.net [enamine.net]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (R)-N-Boc-3-pyrrolidineacetic acid synthesis - chemicalbook [chemicalbook.com]

- 13. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Pyrrolidine Acetic Acid Scaffold: A Journey from Serendipity to Rational Design

An In-depth Technical Guide on the Discovery, History, and Application of a Privileged Neurological Drug Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2][3] Among its many derivatives, those featuring an acetic acid moiety have carved out a particularly significant niche, leading to groundbreaking advancements in the treatment of neurological disorders. This guide provides an in-depth exploration of the discovery and history of pyrrolidine acetic acid derivatives, tracing their evolution from early nootropic agents to highly specific, rationally designed anticonvulsants. We will delve into the key scientific milestones, the elucidation of their unique mechanisms of action, and the structure-activity relationships that continue to drive innovation in this field.

Early Origins: The Racetam Class and the Dawn of Nootropics

The story begins not with an acetic acid, but with an acetamide. In the 1960s, chemists at UCB Pharma synthesized a series of cyclic GABA analogues, aiming to create new sedative-hypnotic agents.[4] This effort led to the creation of Piracetam (2-oxo-1-pyrrolidine acetamide), a compound that, instead of inducing sedation, appeared to enhance cognitive function. This marked the birth of the "racetam" class of drugs and the concept of "nootropics"—agents that could improve mental performance.

While the racetams themselves are amides, their development was a critical stepping stone. They established the 2-pyrrolidinone core as a neurologically active scaffold and spurred decades of research into how this simple heterocyclic ring could be modified to influence brain function.

A Paradigm Shift: The Serendipitous Discovery of Levetiracetam

The most significant leap forward came from the continued exploration of the racetam scaffold. Levetiracetam, the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide, was synthesized as part of this ongoing research.[5] While its predecessors showed modest cognitive-enhancing effects, levetiracetam displayed a remarkable and unexpected profile: potent anticonvulsant activity in animal models of epilepsy.[6][7] This discovery was pivotal, shifting the focus of pyrrolidinone derivatives from the nascent nootropic space to the well-established field of epilepsy treatment.

Unraveling a Novel Mechanism: The Identification of SV2A

Unlike traditional antiepileptic drugs (AEDs) that primarily target ion channels or GABAergic systems, levetiracetam's mechanism of action was initially a mystery.[7][8][9] A breakthrough occurred with the identification of its specific, high-affinity binding site in the brain: the Synaptic Vesicle Glycoprotein 2A (SV2A).[10][11]

SV2A is an integral membrane protein found in the vesicles of nearly all synapses, where it plays a crucial, though not fully understood, role in regulating the release of neurotransmitters.[8][12] A series of landmark experiments confirmed that SV2A was not just a binding site, but the functional target for levetiracetam's anticonvulsant effects:

-

Binding Affinity Correlates with Potency: A strong correlation was established between the binding affinity of various levetiracetam analogs for SV2A and their potency in seizure models.[10][13]

-

Genetic Knockout Studies: Mice lacking the SV2A protein (SV2A KO mice) exhibit severe seizures and do not respond to levetiracetam, confirming the protein's necessity for the drug's action.[11][12]

-

Stereoselectivity: The binding to SV2A is stereoselective, with the (S)-enantiomer (levetiracetam) possessing the therapeutic activity, while the (R)-enantiomer is largely inactive.

The discovery of the SV2A target validated the pyrrolidinone scaffold as a platform for a new class of AEDs and opened a new chapter in epilepsy research.[13]

Rational Drug Design: The Advent of Brivaracetam

The identification of SV2A as the molecular target for levetiracetam transformed the drug discovery process from serendipity to rational design.[4] Researchers at UCB Pharma initiated a large-scale program to develop second-generation SV2A ligands with improved properties.[11] This involved screening approximately 12,000 compounds to understand the structure-activity relationship (SAR) for SV2A binding.[11]

This effort culminated in the development of Brivaracetam.[14][15] By adding an n-propyl group at the 4-position of the pyrrolidone ring, chemists created a molecule with a 15- to 30-fold higher binding affinity for SV2A than levetiracetam.[4][11] This increased affinity translated to greater potency in animal models and has demonstrated efficacy in clinical trials for focal onset seizures.[4][14][16]

Core Structure-Activity Relationship (SAR) Insights

The development of levetiracetam and brivaracetam has illuminated key structural requirements for high-affinity SV2A binding:

| Structural Feature | Observation | Implication |

| Pyrrolidinone Core | The 2-oxo-pyrrolidine ring is the foundational scaffold. | Essential for establishing the correct orientation within the SV2A binding pocket. |

| (S)-Stereocenter | The (S)-configuration at the α-position of the acetamide side chain is critical for activity. | Dictates the precise stereochemical interaction with the target protein. |

| 4-Position Substitution | Introduction of a small, hydrophobic group (e.g., n-propyl in brivaracetam) at the (4R) position dramatically increases affinity.[16] | This region of the molecule likely interacts with a hydrophobic pocket in SV2A, enhancing binding through van der Waals forces.[16] |

| Amide Group | The primary amide of the side chain is a key feature. | Likely participates in hydrogen bonding interactions within the binding site. |

The success of brivaracetam is a testament to the power of target-based drug discovery, representing one of the first clinically effective AEDs developed by optimizing activity at a specific molecular target.[4]

Experimental Protocols & Methodologies

The discovery and characterization of these compounds rely on robust chemical and biological assays. Below are representative protocols that form the basis of research in this field.

General Synthesis of the Pyrrolidinone Core

The synthesis of these derivatives often begins with chiral precursors to establish the required stereochemistry. Asymmetric synthesis is the preferred industrial method for producing the active (S)-enantiomer of levetiracetam.[17] Various synthetic strategies have been reported.[5][18][19][20]

Key Biological Assay: SV2A Radioligand Binding